Ethyl 2-{1-[(4-chlorophenyl)carbonyl]-5-hydroxy-2-methylindol-3-yl}acetate
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Overview
Description
Ethyl 2-{1-[(4-chlorophenyl)carbonyl]-5-hydroxy-2-methylindol-3-yl}acetate: is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an ethyl ester group, a chlorobenzoyl group, and a hydroxyindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-{1-[(4-chlorophenyl)carbonyl]-5-hydroxy-2-methylindol-3-yl}acetate typically involves the condensation of 4-chlorobenzoyl chloride with 5-hydroxy-2-methylindole, followed by esterification with ethyl acetate. The reaction conditions often require the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization may also be employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-{1-[(4-chlorophenyl)carbonyl]-5-hydroxy-2-methylindol-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chlorobenzoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-{1-[(4-chlorophenyl)carbonyl]-5-hydroxy-2-methylindol-3-yl}acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-{1-[(4-chlorophenyl)carbonyl]-5-hydroxy-2-methylindol-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes or cancer cell proliferation. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
- Ethyl (4-chlorobenzoyl)acetate
- Ethyl (2-chlorobenzoyl)acetate
- Ethyl benzoylacetate
Comparison: Ethyl 2-{1-[(4-chlorophenyl)carbonyl]-5-hydroxy-2-methylindol-3-yl}acetate is unique due to the presence of the indole moiety, which imparts distinct chemical and biological properties. Compared to similar compounds like Ethyl (4-chlorobenzoyl)acetate and Ethyl (2-chlorobenzoyl)acetate, the indole derivative may exhibit enhanced biological activity and selectivity towards specific molecular targets. The hydroxy group in the indole ring also provides additional sites for chemical modification, allowing for the development of a diverse range of derivatives with tailored properties.
Properties
IUPAC Name |
ethyl 2-[1-(4-chlorobenzoyl)-5-hydroxy-2-methylindol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4/c1-3-26-19(24)11-16-12(2)22(18-9-8-15(23)10-17(16)18)20(25)13-4-6-14(21)7-5-13/h4-10,23H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBANNOORBJMCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N(C2=C1C=C(C=C2)O)C(=O)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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